2-Fluoro-1-(2-methoxyphenyl)ethanone

Description

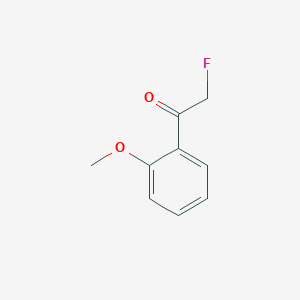

2-Fluoro-1-(2-methoxyphenyl)ethanone is an aromatic ketone featuring a fluorine atom at the α-position of the ethanone moiety and a methoxy group at the ortho position of the phenyl ring. For instance, 2-Fluoro-1-(2-hydroxyphenyl)ethanone (C₈H₇FO₂, m.p. 67–69°C) shares a similar backbone but replaces the methoxy group with a hydroxyl group . Such substitutions influence physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

2-fluoro-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFIWKFQTBFJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-87-5 | |

| Record name | 2-fluoro-1-(2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

2-Fluoro-1-(2-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-methoxyphenyl)ethanone and its derivatives involves interactions with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ortho-Methoxy Derivatives

- Its molecular weight is 204.14 g/mol .

- 2-Bromo-1-(2-methoxyphenyl)ethanone: Used as a synthetic intermediate for indole derivatives, this brominated analog demonstrates how halogen size affects reactivity in substitution reactions .

Meta- and Para-Methoxy Derivatives

- 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS 85465-50-5): The methoxy group at the meta position may reduce steric hindrance compared to the ortho isomer, influencing binding affinity in pharmacological contexts .

- 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (C₁₅H₁₃FO₃, m.p. 90–92°C): Features a fluorophenyl group and a hydroxy-methoxyphenyl moiety, showcasing how para-substituents modulate solubility and crystallinity .

Functional Group Modifications

- 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone (CAS 315-99-1): Incorporates a naphthalene ring, extending conjugation and altering UV-Vis absorption properties .

Pharmacologically Active Analogs

- S 16924: A fluorophenyl ethanone derivative with antipsychotic properties, demonstrating the impact of α-fluoro substitution on dopamine and serotonin receptor interactions. Its ID₅₀ in behavioral models (e.g., 0.96 mg/kg for conditioned avoidance) highlights therapeutic potency .

Data Tables: Structural and Physicochemical Comparison

Table 1: Substituent Effects on Key Properties

Key Findings and Implications

- Substituent Position Matters : Ortho-methoxy groups introduce steric effects that may hinder molecular interactions compared to meta or para positions.

- Fluorination Patterns : Trifluoro derivatives (e.g., C₉H₇F₃O₂) exhibit enhanced stability but may face synthetic challenges .

- Pharmacological Potential: Fluorinated ethanones like S 16924 demonstrate that α-fluoro substitution can fine-tune receptor affinity and reduce side effects .

Biological Activity

2-Fluoro-1-(2-methoxyphenyl)ethanone, with the molecular formula C9H9FO2 and a molecular weight of approximately 168.16 g/mol, is a fluorinated aromatic ketone that has garnered interest in biological research due to its potential applications in pharmacology and biochemistry. This compound features a methoxy group and a fluoro group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the fluoro and methoxy groups contributes to its unique reactivity and interaction with biological systems. The specific arrangement of these functional groups allows the compound to participate in various biochemical processes, making it a valuable tool for studying enzyme interactions and metabolic pathways involving fluorinated compounds.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, influencing various biochemical pathways. The precise targets and pathways require further investigation but could encompass processes related to cell growth, apoptosis, or metabolic regulation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Contains a bromo group instead of a fluoro group | Different reactivity due to bromine |

| 2-Fluoro-1-(4-fluorophenyl)ethanone | Has an additional fluoro group on the phenyl ring | Affects chemical properties and reactivity |

| 4-Fluoro-2-hydroxyacetophenone | Contains a hydroxy group | Different functional properties |

The structural differences among these compounds lead to variations in their biological activities, highlighting the significance of substituent effects on pharmacological outcomes.

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated compounds similar to this compound. For instance:

- Anticancer Activity : A study on fluorinated β-lactams showed potent activity against breast cancer cell lines (IC50 values as low as 0.075 µM), indicating that fluorination can enhance anticancer properties .

- Mechanistic Insights : Research on other fluorinated compounds has revealed mechanisms involving tubulin polymerization inhibition and apoptosis induction in cancer cells, suggesting potential pathways for further exploration with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.